Methyl 5-amino-2-methylisonicotinate
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Overview
Description
Methyl 5-amino-2-methylisonicotinate is a derivative of nicotinic acid, characterized by its molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-methylisonicotinate typically involves the esterification of 5-amino-2-methylisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-2-methylisonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Methyl 5-amino-2-methylisonicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-amino-2-methylisonicotinate exerts its effects involves interactions with specific molecular targets. For instance, it may act on enzymes or receptors involved in inflammatory pathways, thereby modulating the expression and activity of inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 5-amino-2-methylisonicotinate can be compared with other similar compounds such as:
Methyl isonicotinate: Similar in structure but lacks the amino group, leading to different reactivity and applications.
Methyl nicotinate: Known for its use in topical formulations for its vasodilatory effects.
Uniqueness: The presence of both amino and methyl groups in this compound imparts unique chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
methyl 5-amino-2-methylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(8(11)12-2)7(9)4-10-5/h3-4H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRWLEJRTANVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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